Spiro[5.5]undecan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUTRZPSFLEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342188 | |
| Record name | Spiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-81-3 | |
| Record name | Spiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro(5.5)undecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Catalytic Approaches to Spiro[5.5]undecan-2-one Derivatives
Catalysis offers an efficient and often elegant route to complex molecular architectures like spiro[5.5]undecan-2-ones. By employing substoichiometric amounts of a catalyst, chemists can facilitate reactions that might otherwise require harsh conditions or multiple steps.
Lewis Acid Catalysis
Lewis acid catalysis is a prominent strategy for the synthesis of spiro[5.5]undecane derivatives. banglajol.inforesearchgate.net These catalysts can activate substrates, often through coordination, to promote key bond-forming events.
A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. banglajol.inforesearchgate.net The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which then undergoes cyclization to form the spiro compound. banglajol.info Anhydrous zinc chloride (ZnCl₂) has been identified as a particularly effective Lewis acid for this transformation, facilitating the spiroketalization via intramolecular cyclization of a 1:2 Michael adduct. researchgate.netsmolecule.com This method provides a straightforward route to functionalize the cyclohexane (B81311) ring of the spiro[5.5]undecane system. banglajol.info
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |
| Dimedone | trans,trans-Diarylideneacetones | Lewis Acids (e.g., ZnCl₂) | 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones | banglajol.inforesearchgate.net |
Enzymatic and Biocatalytic Transformations
The quest for greener and more selective synthetic methods has led to the exploration of enzymatic and biocatalytic approaches for constructing spiro[5.5]undecane skeletons. scispace.comresearchgate.net These methods offer the advantages of mild reaction conditions and high stereoselectivity. scispace.com
A notable example is the use of D-aminoacylase (DA) in a promiscuous [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This biocatalytic methodology, carried out in a mixture of DMSO and water, yielded the desired products in moderate yields, impressively producing almost exclusively the cis isomers. researchgate.net This represents the first instance of a hydrolase-catalyzed double Michael addition in an organic solvent. researchgate.net Lipases have also been employed in one-pot tandem reactions to create spirooxindole frameworks, showcasing the versatility of enzymes in constructing complex spirocyclic systems. mdpi.com
| Enzyme | Reaction Type | Substrates | Product | Key Feature | Ref |
| D-aminoacylase (DA) | [5+1] Double Michael Addition | Dimedone, Chalcones | (Hetero)spiro[5.5]undecane derivatives | High diastereoselectivity (cis isomers) | researchgate.net |
| Lipase | One-pot Tandem Reaction | Isatins, Cycloketones, Malononitriles | Spirooxindoles | Green synthesis in aqueous media | mdpi.com |
Domino Autocatalytic Reactions
Domino reactions, where a single event triggers a cascade of subsequent transformations, provide a highly efficient means of building molecular complexity. When combined with autocatalysis, where a reaction product catalyzes its own formation, these processes become even more elegant and powerful.
A novel domino autocatalytic reaction has been described for the synthesis of polyfunctionalized spiro[5.5]undecane-1,5,9-trione derivatives. psu.edursc.org This reaction, involving imines and Meldrum's acid under acidic conditions, leads to the formation of up to six new bonds with remarkable diastereoselectivity. psu.edu A key feature of this process is the in situ generation of acetohydrazide as a by-product, which then acts as an autocatalyst for the reaction. psu.edu The key step in the formation of the spiro[5.5]undecane core is an acetohydrazide-catalyzed Diels-Alder reaction. psu.edu This methodology is advantageous due to the use of readily available starting materials, mild reaction conditions, and a facile workup. psu.edu
Palladium-Catalyzed Synthesis
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in the construction of spirocycles is well-documented. researchgate.netrsc.org These methods often involve cascade reactions that efficiently assemble the spiro[5.5]undecane framework.
Microwave-assisted organic synthesis has been shown to significantly accelerate the palladium-catalyzed synthesis of spiro[5.5]undecane derivatives. researchgate.net For instance, the reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one can be efficiently catalyzed by a palladium catalyst under microwave irradiation, leading to the formation of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr Palladium-catalyzed cascade strategies have also been developed for the one-pot synthesis of functionalized spiro(indoline-3,2′-quinazolin)-2-one derivatives, involving the formation of one C-C and two C-N bonds in a single operation. rsc.org Furthermore, palladium-catalyzed spirocyclization has been achieved through the insertion of an oxabicycle into a palladacycle, which is formed via carbocyclization and C-H functionalization. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Product | Ref |
| Palladium catalyst | Microwave-assisted Michael addition | Dimedone, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | researchgate.netdergipark.org.tr |
| Palladium catalyst | Cascade C-C and C-N bond formation | - | Spiro(indoline-3,2′-quinazolin)-2-ones | rsc.org |
| Palladium catalyst | Spirocyclization via palladacycle | Aryl iodides/carbamoyl chlorides, oxabicycle | Spirooxindoles | nih.gov |
Rhodium(III)-Catalyzed Cascade C-H Activation and Spiroannulation
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the construction of complex molecules, including spirocycles. rsc.orgresearchgate.net This approach allows for the direct functionalization of otherwise inert C-H bonds, leading to highly efficient and atom-economical transformations.
A sequential rhodium(III)-catalyzed spiroannulation and lactonization of 3-aryl N-sulfonyl ketimines with 4-hydroxy-2-alkynoates has been developed to synthesize highly rigid spirobenzosultam lactones. rsc.org This cascade process proceeds through ortho-C-H bond activation, followed by spiroannulation and lactonization, forming two C-C bonds and one C-O bond in a single step. rsc.org Similarly, rhodium(III)-catalyzed cascade annulation reactions have been utilized to produce N-acetyl chains of spiropyrroloisoquinoline derivatives. researchgate.net Furthermore, a redox-neutral spiroannulation of benzoxazines with quinone compounds, catalyzed by rhodium(III), provides access to spiro[benzo[b] banglajol.inforesearchgate.netoxazine-benzo[c]chromene skeletons. rsc.org
Cycloaddition and Spiroannulation Reactions
Cycloaddition and spiroannulation reactions are fundamental strategies for the construction of cyclic and spirocyclic systems, respectively. These reactions often provide a direct and stereocontrolled route to the spiro[5.5]undecane framework.
A stereoselective approach to the azaspiro[5.5]undecane ring system has been developed using a conjugate addition/dipolar cycloaddition cascade. acs.orgnih.gov The reaction of an oxime with a diene leads to the formation of a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition to furnish the spirocyclic core. acs.orgnih.gov Diels-Alder reactions have also been employed, for example, in the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) to form a spiro ketone, which is an intermediate in the synthesis of β-chamigrene. mdpi.com Additionally, spiro-annulation of an appropriately functionalized cyclopentanone (B42830) with 1,2-bis(trimethylsiloxy)cyclobutene has been used to construct the spiro[4.4]nonane system, a key step in the synthesis of zizaane sesquiterpenes. cdnsciencepub.com
| Reaction Type | Reactants | Product | Application | Ref |
| Conjugate Addition/Dipolar Cycloaddition Cascade | Oxime, Diene | Azaspiro[5.5]undecane | Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin | acs.orgnih.gov |
| Diels-Alder Reaction | 3,3-Dimethyl-2-methylenecyclohexanone, Isoprene | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Synthesis of β-Chamigrene | mdpi.com |
| Spiro-annulation | Ketalized Cyclopentanone, 1,2-bis(trimethylsiloxy)cyclobutene | Spiro[4.4]nonane-1,4-dione derivative | Synthesis of Zizaane Sesquiterpenes | cdnsciencepub.com |
Diels-Alder Cycloadditions for Spiroketone Formation
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has been effectively utilized to construct the spiro[5.5]undecane framework. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile. In the context of this compound synthesis, an exocyclic methylene (B1212753) cyclohexanone (B45756) derivative often serves as the dienophile, reacting with a suitable diene.
For instance, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene via a Diels-Alder reaction yields a spiro ketone, which is a precursor in the total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane skeleton. unit.nonih.gov This approach highlights the efficiency of the Diels-Alder reaction in creating the core spirocyclic structure. The reaction can be catalyzed by Lewis acids, such as dimethylaluminum chloride, to improve its rate and selectivity. mdpi.com
Furthermore, the development of novel spiro-heterocyclic compounds has been achieved through Diels-Alder reactions catalyzed by titanium tetrachloride (TiCl4), demonstrating high regioselectivity and stereoselectivity. pnrjournal.com The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts has also been explored for catalytic enantioselective spirocyclizing Diels-Alder reactions of enones, showcasing the versatility of this method in accessing stereochemically defined spiro[5.5]undecane skeletons. nih.govrsc.org
Intramolecular 1,4-Addition Spiroannulation
Intramolecular 1,4-addition, also known as the intramolecular Michael addition, is a powerful strategy for the formation of cyclic compounds, including spirocycles. This method involves the cyclization of a precursor molecule containing both a nucleophilic moiety and an α,β-unsaturated carbonyl system. The nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a new ring fused at a spiro center.
While direct examples focusing solely on this compound are not prevalent in the provided results, the principle is widely applied in the synthesis of spiro[5.5]undecane derivatives. researchgate.net The formation of the spirocyclic core often relies on the generation of an enolate or other nucleophile that can undergo an intramolecular conjugate addition. This strategy is particularly useful for constructing the spiro[5.5]undecane system where one of the rings is formed in the cyclization step.
Conjugate Addition/Dipolar Cycloaddition Cascades
A sophisticated and efficient approach to constructing azaspiro[5.5]undecane systems, which are structurally related to this compound, involves a tandem conjugate addition/dipolar cycloaddition cascade. This powerful strategy allows for the rapid assembly of complex spirocyclic frameworks with a high degree of stereocontrol. nih.gov
The process is initiated by the conjugate addition of an oxime to a dienyl sulfone, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene. This addition generates a transient nitrone intermediate, which then undergoes an intramolecular 1,3-dipolar cycloaddition. arkat-usa.org This cascade reaction leads to the formation of a bicyclic isoxazolidine, which can be subsequently cleaved to reveal the desired azaspiro[5.5]undecane core. nih.gov This methodology has been successfully applied to the total synthesis of alkaloids like (+/-)-2,7,8-epi-perhydrohistrionicotoxin. nih.govacs.org The stereochemical outcome of the conjugate addition can be influenced by factors such as A(1,3)-strain in the transition state. nih.gov
Multi-component and One-Pot Synthesis Protocols
Several one-pot methods for the synthesis of spiro[5.5]undecane derivatives have been reported. For example, the Michael reaction between dimedone and trans,trans-diarylideneacetones, catalyzed by Lewis acids, provides a straightforward route to 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. researchgate.net Similarly, a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo (or thioxo)-1,5,9-triones has been achieved. dergipark.org.tr
Furthermore, NBS/AIBN has been used to promote a one-pot multicomponent regioselective synthesis of spiro heterobicyclic rings via a Biginelli-like reaction under solvent-free conditions. jocpr.com An efficient one-pot, three-component approach has also been developed for the synthesis of spiro[pyridine-thiazolidine] ring skeletons through a [3 + 1 + 2] tandem/spirocyclization reaction. acs.org These examples highlight the power of MCRs and one-pot protocols in rapidly accessing a diverse range of spiro[5.5]undecane-based scaffolds.
Microwave-Assisted Organic Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various spiro[5.5]undecane derivatives.
For instance, the microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one has been used to synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione with a high yield of 98% in just 15-20 minutes, a significant improvement over the 2-3 hours required for the conventional method. dergipark.org.trresearchgate.netdergipark.org.tr Similarly, the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives via a cascade cyclization process involving a [5+1] double Michael addition has been significantly improved by using microwave irradiation, resulting in higher yields and reduced reaction times. arkat-usa.org
The synthesis of racemic β-chamigrene also benefited from microwave assistance in the Diels-Alder reaction step. nih.gov These findings demonstrate that MAOS is an environmentally friendly and efficient method for the synthesis of complex organic molecules like spiro[5.5]undecane derivatives. dergipark.org.trresearchgate.net
Stereoselective and Enantioselective Synthesis Strategies
The development of stereoselective and enantioselective methods for the synthesis of spiro[5.5]undecane derivatives is of great importance due to the prevalence of stereogenic centers in these molecules, including the spirocyclic carbon itself.
Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol. For example, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles with five contiguous stereogenic centers has been developed using a pyrrolidine-based organocatalyst and DBU. nih.gov This sequential organocatalytic Michael-domino Michael/aldol reaction sequence affords spiro-decalin oxindoles with excellent diastereoselectivity and enantioselectivity. nih.gov
Furthermore, biocatalysis has been employed for the stereoselective synthesis of spiro[5.5]undecane derivatives. A novel enzymatic protocol using D-aminoacylase (DA) has been developed for a [5+1] double Michael addition, yielding (hetero)spiro[5.5]undecane derivatives with a notable preference for the cis isomers. researchgate.net
In the context of Diels-Alder reactions, the use of chiral catalysts, such as confined imidodiphosphorimidate (IDPi) catalysts, has enabled the catalytic enantioselective synthesis of spirocyclanones. nih.gov These methods provide access to enantiopure spiro[5.5]undecane skeletons, which are valuable building blocks for the synthesis of biologically active natural products.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Key Mechanistic Pathways in Spiro[5.5]undecane Formation
The construction of the spiro[5.5]undecane framework is often achieved through a variety of strategic synthetic routes, with the Robinson annelation and Michael addition reactions being fundamental. smolecule.com
One common pathway involves the Michael addition . For instance, in a one-pot synthesis, dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst. banglajol.info The mechanism proceeds with the enol form of dimedone, facilitated by the Lewis acid, attacking the diarylideneacetone to form a Michael 1:1 adduct. banglajol.info This intermediate then undergoes cyclization to yield the spiro[5.5]undecane structure. banglajol.info
Another significant route is the Diels-Alder reaction . In one documented synthesis of a racemic β-chamigrene, which features a spiro[5.5]undecane core, 3,3-dimethyl-2-methylenecyclohexanone reacts with isoprene (B109036). mdpi.com This cycloaddition reaction directly forms the spiro ketone. mdpi.com While the reaction can be a single or two-step process, in this specific synthesis, only the final spiro product was isolated, and further mechanistic studies were not conducted. mdpi.com
Domino autocatalytic reactions represent a more complex and highly efficient pathway. A notable example describes a reaction between imines and Meldrum's acid under acidic conditions. psu.edu This process leads to the formation of polyfunctionalized spiro[5.5]undecane-1,5,9-triones with high diastereoselectivity. psu.edu The proposed mechanism involves multiple bond formations and the cleavage of the C=N bond of the imines, along with the decomposition of Meldrum's acid. psu.edu A key feature of this reaction is the in-situ generation of acetohydrazide as a novel autocatalyst for a subsequent Diels-Alder reaction step. psu.edu
Furthermore, intramolecular cyclization cascades initiated by high-valent palladium intermediates have been developed. These methods allow for the rapid construction of highly functionalized tricyclic scaffolds, including spirocyclic cyclohexadienones, by forming a carbon-carbon and a carbon-oxygen bond in a single transformation. researchgate.net
Role of Intermediates in Spiro[5.5]undecan-2-one Synthesis
The formation of this compound and its derivatives proceeds through several key intermediates that dictate the final product structure and stereochemistry.
A prominent intermediate in many syntheses is the Michael adduct . In Lewis acid-catalyzed reactions of dimedone with diarylideneacetones, the initial formation of a 1:1 Michael adduct is a critical step before the final cyclization to the spiro compound. banglajol.info
In domino autocatalytic reactions involving Meldrum's acid and imines, a series of intermediates are proposed. psu.edu One such intermediate is N-benzylideneacetohydrazide. psu.edu Experimental evidence supports its role, as reacting it with benzylidene-Meldrum's acid and acetone (B3395972) in acetic acid yielded the corresponding spiro[5.5]undecane in high yield. psu.edu This confirmed that the acetohydrazide, formed as a by-product, acts as a catalyst for the key Diels-Alder reaction between other intermediates. psu.edu
The synthesis of 1,4-diazaspiro[5.5]undecan-3-one and its analogs also proceeds through specific chemical intermediates, which are crucial for the preparation of pharmaceutical compounds. google.com
Influence of Reaction Conditions on Mechanistic Selectivity
Reaction conditions play a pivotal role in determining the mechanistic pathway and, consequently, the selectivity of spiro[5.5]undecane synthesis. banglajol.infopsu.edu Factors such as the choice of catalyst, solvent, temperature, and even the use of microwave irradiation can significantly impact the outcome.
Catalysts are a primary determinant of reaction pathways. Lewis acids, for example, are instrumental in promoting the formation of the enol form of dimedone, which is necessary for the initial Michael addition in certain syntheses. banglajol.info In other cases, biocatalysts like d-aminoacylase have been employed to catalyze [5+1] double Michael additions, leading to the formation of (hetero)spiro[5.5]undecane derivatives with a notable preference for cis isomers. researchgate.net The choice of catalyst can also influence the stereoselectivity, as seen in the use of chiral SPA-PNN ligands in Ir-catalyzed asymmetric direct hydrogenation for the kinetic resolution of racemic spirocyclic 1,3-diketones. nih.gov
Solvents can dramatically alter the regioselectivity of a reaction. For instance, in a Williamson ether synthesis, the ratio of O-alkylated to C-alkylated products was found to be 97:3 in acetonitrile, but shifted to 72:28 in methanol. rsc.org This highlights the solvent's role in stabilizing or destabilizing transition states and influencing the reaction network. rsc.org In the stereoselective spiroannelation to form spiro[5.5]undecanes, changing the solvent from CH2Cl2 to CH3CN or THF increased the stereoselectivity, favoring the formation of different isomers. researchgate.net
Temperature and reaction time are also critical parameters. In the synthesis of 5,5,9-trimethylspiro[5.5]undec-8-en-1-one, the reaction of an enone with isoprene using dimethylaluminum chloride was carried out at room temperature for 4 hours. mdpi.com An alternative procedure utilized microwave heating at 160°C for a much shorter duration of 15 minutes to achieve the same transformation. mdpi.com Microwave irradiation has been highlighted as a more environmentally friendly and energy-efficient method for synthesizing compounds like 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. researchgate.net
The following interactive table summarizes the influence of various reaction conditions on the synthesis of spiro[5.5]undecane derivatives based on research findings.
| Reactants | Catalyst/Promoter | Solvent | Temperature | Key Outcome/Selectivity | Reference |
| Dimedone, trans,trans-diarylideneacetones | Lewis Acid | Not specified | Not specified | One-pot synthesis of spiro[5.5]undecanes via Michael addition. | banglajol.info |
| Imines, Meldrum's acid | Formic acid (initially) | Not specified | Not specified | Domino autocatalytic reaction with high diastereoselectivity. | psu.edu |
| 3,3-Dimethyl-2-methylenecyclohexanone, Isoprene | Dimethylaluminum chloride | Dichloromethane | -10°C to Room Temp | Formation of a spiro ketone via a Diels-Alder reaction. | mdpi.com |
| Enone, Isoprene | Dimethylaluminum chloride | Hexane | 160°C (Microwave) | Rapid synthesis of a spiro ketone. | mdpi.com |
| Cyclohexane-1,3-dione, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | d-aminoacylase | Organic Solvent | Not specified | Biocatalytic [5+1] double Michael addition, predominantly cis isomers. | researchgate.net |
| Cyclohexene derivative | Trimethylsilyl trifluoromethanesulfonate | CH2Cl2, CH3CN, THF | Not specified | Solvent-dependent stereoselectivity in spiroannelation. | researchgate.net |
| Racemic spirocyclic 1,3-diketones | Ir-SPA-PNN complex | Not specified | Not specified | Kinetic resolution via asymmetric hydrogenation. | nih.gov |
Stereochemical and Conformational Analysis
Chirality and Stereoisomerism in Spiro[5.5]undecan-2-one Systems
Spiranes, including the spiro[5.5]undecane skeleton, can exhibit chirality through various mechanisms. wikipedia.org The spiro atom itself can be a source of chirality, even without the traditional four different substituents. wikipedia.org In the case of spiro[5.5]undecane, the twisted arrangement of the two rings can lead to axial chirality. wikipedia.org While the parent hydrocarbon, spiro[5.5]undecane, was initially considered achiral assuming rapid ring inversion, later studies revealed the chirality of its frozen conformation. rsc.orgubbcluj.ro
The introduction of substituents on the spiro[5.5]undecane rings gives rise to various stereoisomers. The stereochemistry of such systems, particularly those with six-membered rings, has been a subject of extensive research. banglajol.infonih.govmdpi.com For instance, in monospiranes, two enantiomeric structures can exist, often designated with P or M configurations based on the helical arrangement of the rings. nih.govmdpi.com The Cahn-Ingold-Prelog classification of chiral molecules has been applied to analyze the chirality of spiranes, although the unique nature of spiro chirality has sometimes posed challenges to this system. rsc.org
The presence of substituents can lead to diastereoisomerism. For example, the diastereoisomerism of spiro[5.5]undecanes substituted at positions 1 and 5 has been analyzed using molecular mechanics calculations. rsc.orgrsc.org The number of possible stereoisomers increases with the complexity of substitution patterns. For instance, in certain 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives with different substituents, up to six isomers are possible due to the presence of two chiral axes and helical chirality. nih.gov
Conformational Dynamics and Flexibility of Spiro[5.5]undecane Rings
The two cyclohexane (B81311) rings in spiro[5.5]undecane are not planar and adopt chair conformations. researchgate.net The conformational dynamics of the spiro[5.5]undecane system involve the flipping of these rings. This ring inversion can lead to an equilibrium between different conformers.
For example, a study on 1-oxaspiro[5.5]undecanes showed that at room temperature, the compound exists as a rapidly equilibrating mixture of a major and a minor conformer, which could be observed at low temperatures. cdnsciencepub.comresearchgate.net In contrast, 1,7-dioxaspiro[5.5]undecane is conformationally rigid and exists in a single conformation at room temperature. cdnsciencepub.comresearchgate.net This difference highlights the significant influence of heteroatoms on the conformational behavior of the spiro[5.5]undecane skeleton. cdnsciencepub.com
Anomeric and Stereoelectronic Effects in Spiro[5.5]undecane Derivatives
Stereoelectronic effects, particularly the anomeric effect, play a crucial role in determining the conformation and stability of spiro[5.5]undecane derivatives containing heteroatoms. e-tarjome.comcdnsciencepub.comcdnsciencepub.com The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatom substituent adjacent to another heteroatom within a cyclohexane ring to prefer an axial orientation, which is contrary to what would be expected based on steric hindrance alone. e-tarjome.com
In the context of spiro[5.5]undecanes, the anomeric effect is particularly important in systems like 1,7-dioxaspiro[5.5]undecanes and their sulfur and selenium analogs. e-tarjome.comcdnsciencepub.comcdnsciencepub.com The preferred conformation is often the one that maximizes the number of stabilizing anomeric interactions. For instance, in 1,7-dioxaspiro[5.5]undecane, the conformation where both oxygens have a lone pair of electrons antiperiplanar to a C-O bond is the most stable. cdnsciencepub.comcdnsciencepub.com This "double anomeric effect" can lock the molecule into a specific, rigid conformation. josai.ac.jp
The magnitude of the anomeric effect can be influenced by the nature of the heteroatoms and the solvent. e-tarjome.com For example, the anomeric effect for sulfur in a dithioacetal function has been estimated to be around 1.4 kcal/mol. cdnsciencepub.com Computational studies, such as Natural Bond Orbital (NBO) analysis, have been used to quantify the hyperconjugative interactions responsible for the anomeric effect. e-tarjome.com These studies help in understanding the relative stabilities of different conformers.
Diastereoselectivity and Regioselectivity in Spiro[5.5]undecane Synthesis
The synthesis of spiro[5.5]undecane derivatives often involves cyclization reactions where the control of diastereoselectivity and regioselectivity is a key challenge. The stereochemical outcome of these reactions is influenced by the starting materials, reaction conditions, and the presence of catalysts.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of spiro[5.5]undecanes, diastereoselectivity can be achieved through various strategies. For example, asymmetric alkylation and reduction using chiral auxiliaries have been employed for the enantio- and diastereoselective synthesis of spirocyclic diones. rsc.org Biocatalytic methods, such as the use of D-aminoacylase in a [5+1] double Michael addition, have been shown to produce (hetero)spiro[5.5]undecane derivatives with high diastereoselectivity, yielding almost exclusively the cis isomers. researchgate.net Lewis acid-mediated spiroannulation has also been demonstrated to proceed with high stereoselectivity. researchgate.net
Regioselectivity is the preference for bond formation at one position over another. In the synthesis of spiro[5.5]undecanes, particularly those with unsymmetrical substitution patterns, controlling regioselectivity is crucial. For instance, in intramolecular Mizoroki-Heck cyclizations to form spirocycles, the regioselectivity is largely governed by the size of the ring being formed, with the 5-exo-trig pathway often being favored over the 6-endo-trig pathway. diva-portal.org However, the nature of the substrate and reaction conditions can influence this preference. diva-portal.org In some Diels-Alder reactions to form spiro[5.5]undecane systems, high regioselectivity has been achieved, sometimes favoring the meta-regioisomer. nih.gov
The development of stereoselective synthetic methods is crucial for accessing specific stereoisomers of spiro[5.5]undecane derivatives, which is important for their potential applications in various fields, including medicinal chemistry. nih.govnii.ac.jpclockss.org
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the structural assignment of Spiro[5.5]undecan-2-one. chemsrc.com The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., carbonyl, quaternary, methylene).
The structure of this compound contains a carbonyl group, a quaternary spiro-carbon, and multiple methylene (B1212753) (CH₂) groups in two distinct rings. These features give rise to a characteristic set of signals in the NMR spectra. The chemical shifts of the protons and carbons are influenced by their proximity to the electron-withdrawing carbonyl group. For instance, the protons on the carbon atom adjacent (alpha) to the carbonyl are expected to appear at a lower field (higher ppm) compared to the other methylene protons in the rings.
Spectroscopic data allows for the differentiation between isomers, such as Spiro[5.5]undecan-1-one and this compound. nih.gov While both share the same molecular formula, the different placement of the carbonyl group leads to unique sets of chemical shifts and coupling patterns in their respective NMR spectra. nih.gov
Table 1: Expected NMR Data for this compound
| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) | Notes |
| ¹³C | Carbonyl (C=O) | 200-220 | The most downfield signal, characteristic of a ketone. |
| ¹³C | Spiro (C) | 40-60 | Quaternary carbon, typically a sharp singlet. |
| ¹³C | Methylene (CH₂) | 20-50 | Multiple signals for the different CH₂ groups in the two rings. |
| ¹H | Methylene (α to C=O) | 2.0-2.5 | Protons adjacent to the ketone are deshielded. |
| ¹H | Methylene (CH₂) | 1.2-1.9 | Complex overlapping signals for the remaining ring protons. |
Note: The above table presents expected values. Actual experimental data can be obtained from suppliers or chemical databases. chemsrc.com
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry
While 1D NMR spectra identify the types of atoms present, 2D NMR techniques are essential for assembling the molecular puzzle.
Correlation Spectroscopy (COSY) is used to establish proton-proton (¹H-¹H) coupling networks. A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds. This allows chemists to trace the connectivity of the carbon backbone by "walking" from one proton to its neighbor.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of nuclei, which is critical for determining stereochemistry. libretexts.org Unlike through-bond methods, NOESY detects interactions between atoms that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for rigid molecules where certain protons may be held on the same face of the molecule. libretexts.org For this compound, NOESY could be used to determine the relative orientation of the two cyclohexane (B81311) rings and the stereochemical relationships between protons across the spiro junction.
Dynamic NMR for Conformational Analysis
The two six-membered rings in this compound are not static; they undergo conformational changes, primarily chair-to-chair interconversions. Dynamic NMR (DNMR) is the technique used to study these types of molecular motions. By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of signals. At high temperatures, where interconversion is rapid on the NMR timescale, signals for conformationally distinct protons may average out. As the temperature is lowered, this conversion slows, and the signals can broaden and eventually resolve into separate peaks for each conformer. Analysis of this data can provide the activation energy barriers for the conformational interchange, offering insight into the molecule's flexibility. Studies on related spiro compounds have demonstrated the power of NMR in analyzing conformational preferences and dynamic equilibria. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. An IR spectrum for this compound is available from chemical suppliers. chemsrc.com The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1715 | Strong, Sharp |
| C-H Stretch | Alkane (CH₂) | 2850-2960 | Strong, Sharp |
| C-H Bend | Alkane (CH₂) | 1445-1465 | Medium |
The position of the carbonyl absorption provides clues about the ring size and environment; for a six-membered ring ketone, this peak is typically found around 1715 cm⁻¹. The spectrum also displays strong bands in the 2850-2960 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the numerous methylene groups in the alkane rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound. chemsrc.com For this compound, high-resolution mass spectrometry can determine the exact mass, which can be used to confirm the molecular formula, C₁₁H₁₈O. chemsrc.comnih.gov
The mass spectrum also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.
Table 3: Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Interpretation |
| [M]⁺ | [C₁₁H₁₈O]⁺ | 166 | Molecular Ion |
| [M-C₂H₄]⁺ | [C₉H₁₄O]⁺ | 138 | Loss of ethylene (B1197577) via McLafferty rearrangement |
| [M-C₄H₈]⁺ | [C₇H₁₀O]⁺ | 110 | Alpha-cleavage and subsequent fragmentation |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous map of atomic positions in the solid state. The resulting data includes precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the two rings and the stereochemistry at the spiro center. While its application is contingent on obtaining high-quality crystals, X-ray diffraction has been successfully used to elucidate the structures of other complex spiro compounds. mdpi.com This technique stands as the gold standard for absolute structural proof.
Theoretical and Computational Chemistry of Spiro 5.5 Undecan 2 One
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the geometrical and electronic properties of organic compounds. For spiro[5.5]undecan-2-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine the most stable conformation and provide detailed information about bond lengths, bond angles, and dihedral angles. nih.gov
In studies of related spirocyclic frameworks, DFT has been instrumental in understanding their conformational features and the stereoselective construction of quaternary stereocenters. nih.gov For instance, in the formation of spiro [4+2] cycloadducts, DFT calculations have elucidated the energy profiles of reaction pathways and the geometries of key intermediates. researchgate.net Similar calculations for this compound would reveal the precise three-dimensional arrangement of its atoms and the distribution of electron density.
Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic transitions. nih.gov DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative Geometrical Parameters of a Spirocyclic Ketone Core from DFT Calculations
| Parameter | Typical Calculated Value |
| C=O Bond Length | ~1.22 Å |
| C-C Bond Length (in rings) | 1.53 - 1.55 Å |
| C-C-C Bond Angle (in rings) | 110° - 112° |
| O=C-C Bond Angle | ~121° |
Note: The values in this table are illustrative and based on general DFT calculations for cyclic ketones. Actual values for this compound would require specific calculations.
Ab Initio Molecular Orbital Methods for Energetic and Structural Properties
Ab initio molecular orbital methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data for parameterization. youtube.comwikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate energetic and structural information. wikipedia.orgdtic.mil
For this compound, ab initio methods can be employed to obtain precise calculations of its ground state energy, heat of formation, and the relative energies of different conformers. While computationally more intensive than DFT, methods like MP2 and CCSD(T) offer a higher level of theory and are often used as a benchmark for other computational techniques. hu-berlin.de These calculations would provide a definitive understanding of the molecule's stability and the energy barriers between different chair and boat conformations of the cyclohexane (B81311) rings.
A hierarchy of ab initio methods can be used, starting with the less computationally demanding Hartree-Fock method, and then incorporating electron correlation effects through post-Hartree-Fock methods like MP2 and CCSD(T) for greater accuracy. wikipedia.org The choice of method and basis set is crucial and determines the trade-off between computational cost and the accuracy of the results. dtic.mil For a molecule of this size, a combination of methods, where a high-level calculation is performed on a simplified model of the core structure, can be an effective strategy. hu-berlin.de
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.deuni-rostock.de This analysis provides a quantitative picture of electron delocalization and charge transfer interactions.
For this compound, NBO analysis would reveal the nature of the bonding in detail, including the hybridization of the atomic orbitals. nih.gov A key aspect to investigate would be the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between the lone pair orbitals of the carbonyl oxygen and the antibonding σ* orbitals of adjacent C-C bonds can be quantified. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. researchgate.net
NBO analysis is particularly useful for understanding the electronic factors that contribute to the stability of different conformations. researchgate.net By examining the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, one can gain insight into the subtle electronic effects that influence the molecule's structure and reactivity. numberanalytics.com This method also provides a detailed breakdown of the natural atomic charges, offering a more refined picture of the charge distribution than simpler population analyses. uni-rostock.de
Table 2: Illustrative NBO Analysis Data for a Carbonyl Group
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |
| LP (1) O | σ* (C-C) | ~ 2.5 |
| LP (2) O | σ* (C-C) | ~ 1.8 |
| σ (C-C) | σ* (C=O) | ~ 0.5 |
Note: This table presents hypothetical E(2) stabilization energies for illustrative purposes. LP denotes a lone pair orbital. Actual values for this compound would be determined by specific NBO calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. rsc.orgohio-state.edu It is an extension of DFT that can describe the response of electrons to a time-dependent perturbation, such as light. rsc.org
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org The primary electronic transition of interest in a ketone like this is the n → π* transition, which involves the excitation of an electron from a non-bonding lone pair orbital (n) on the oxygen atom to the antibonding π* orbital of the carbonyl group. arabjchem.org
Studies on other cyclic ketones have shown that TD-DFT can accurately predict their electronic spectra. arabjchem.orgresearchgate.net The calculated spectrum for this compound would likely show a weak n → π* transition at a longer wavelength and more intense π → π* transitions at shorter wavelengths. The precise position of these absorptions is influenced by the molecular geometry and the solvent environment, which can also be modeled in more advanced TD-DFT calculations. acs.org
Molecular Dynamics Simulations for Binding Mode Prediction
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a system, including conformational changes and intermolecular interactions.
While this compound is not a ligand in the typical sense without a specified biological target, MD simulations can be used to explore its interactions with other molecules or materials. For instance, if this compound were being investigated as a fragrance molecule, MD simulations could model its interaction with olfactory receptors. In the context of drug discovery, where spirocyclic scaffolds are highly valued, MD simulations are crucial for predicting how a ligand binds to a protein's active site. rsc.orgnih.gov
A typical MD simulation would involve placing this compound in a simulated environment (e.g., a box of water molecules) or near a target protein. The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. rsc.org Analysis of these trajectories can reveal stable binding poses, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the free energy of binding. This information is invaluable for understanding the molecular basis of a compound's activity and for designing new molecules with improved properties. rsc.org
Synthetic Applications and Derivatization Strategies
Spiro[5.5]undecan-2-one as a Key Synthetic Building Block
This compound serves as a foundational building block for the synthesis of more elaborate molecules. Ketones are recognized as particularly strategic starting materials due to the vast array of complexity-building reactions they can undergo. mdpi.com The spiro[5.5]undecane skeleton, often derived from this ketone, is a feature of various natural products, particularly sesquiterpenes like chamigrenes, which have been isolated from marine organisms and terrestrial plants. dtic.mil
The utility of spiro[5.5]undecane-based ketones is demonstrated in the total synthesis of natural products. For instance, a spiro ketone intermediate is crucial in a streamlined synthesis of racemic β-chamigrene. dtic.mil In this process, a Diels-Alder reaction is employed to construct the core spiro[5.5]undecane ketone, which is then subjected to further transformations to yield the final natural product. dtic.mil
Beyond natural products, the spiro[5.5]undecane scaffold is a target in materials science. Substituted derivatives of spiro[5.5]undecanone have been prepared and investigated as central building blocks for thermotropic liquid crystals. researchgate.net This highlights the role of the spirocyclic ketone in creating molecules with specific physical properties, demonstrating its versatility as a synthetic precursor for both biologically active compounds and advanced materials.
Derivatization Strategies for Scaffold Modification and Functionalization
The chemical reactivity of the carbonyl group in this compound allows for extensive derivatization, enabling the modification and functionalization of the spirocyclic scaffold. These strategies are essential for developing new compounds with tailored properties.
One primary derivatization pathway involves reactions at the carbonyl carbon. For example, olefination reactions, such as the Wittig or Tebbe reactions, can be used to convert the ketone into an exocyclic methylene (B1212753) group. dtic.mil This transformation is a key step in the synthesis of β-chamigrene from a spiro ketone intermediate. dtic.mil
Another powerful method for scaffold modification is the Michael addition. While not starting from this compound itself, studies show that the spiro[5.5]undecane framework can be constructed and functionalized in one pot. For example, a Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones can yield complex 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones. dntb.gov.ua This demonstrates how the core structure can be built up with multiple functional groups already in place.
Furthermore, modern synthetic methods like dearomative ipso-iodocyclization provide novel routes to functionalized spiro[5.5]undecanes, which can be seen as derivatives of the parent ketone structure. researchgate.net This approach allows for the construction of the spirocyclic system with embedded functionality that can be further manipulated. researchgate.net
The following table summarizes key derivatization strategies applied to spiro[5.5]undecane ketones:
| Derivatization Strategy | Reagents/Reaction Type | Resulting Structure | Application Example |
| Olefination | Wittig Reaction, Tebbe Reagent | Exocyclic Alkene | Synthesis of β-chamigrene |
| Michael Addition | Dimedone, Diarylidenacetone | Substituted Spirotrione | Construction of complex spirocycles |
| Intramolecular Cyclization | TosMIC | Substituted Spiroketone | Synthesis of liquid crystal precursors |
| Reduction | Hydride reagents (e.g., NaBH₄) | Spiro[5.5]undecan-2-ol | Precursor for further functionalization |
Construction of Complex Spirocyclic Architectures
The rigid, three-dimensional structure of the spiro[5.5]undecane framework makes it an attractive core for constructing complex molecular architectures, particularly in the realm of natural product synthesis. The synthesis of the sesquiterpene β-chamigrene serves as a prime example of building a complex natural product upon this scaffold. dtic.mil
The synthesis starts with the formation of a spiro ketone intermediate via a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036). dtic.mil This key intermediate, a derivative of this compound, is then elaborated. An olefination reaction converts the ketone's carbonyl group into the exocyclic double bond characteristic of β-chamigrene, completing the total synthesis. dtic.mil This showcases a strategy where the spiro ketone is not the final product but a crucial stepping stone to a more complex, biologically relevant molecule.
Recent advances in synthetic methodology have also provided new ways to access the core structure itself. A notable method involves the dearomative ipso-iodocyclization of specific alkyne precursors. researchgate.net This reaction, performed at room temperature with an easy-to-handle iodinating reagent, efficiently builds the spiro[5.5]undecane framework. researchgate.net Such methods provide a robust foundation upon which chemists can then apply further reactions to construct even more intricate spirocyclic systems.
Polymerization Studies of Spiro[5.5]undecane-based Monomers (e.g., Spiroorthocarbonates)
A specialized application of the spiro[5.5]undecane skeleton is in the field of polymer chemistry, specifically in the design of monomers that exhibit low shrinkage or even expansion during polymerization. specialchem.comresearchgate.net Spiroorthocarbonates (SOCs) derived from the spiro[5.5]undecane framework are prominent examples of this class of "expanding monomers." researchgate.net
These monomers, such as 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane (BMSOC), are typically synthesized from a diol precursor, which can be derived from the corresponding spiro[5.5]undecane dione. Unlike conventional polymerizations that result in significant volume contraction, SOCs undergo a double ring-opening polymerization. dtic.milspecialchem.com For every single bond that forms, two bonds are broken in the monomer's bicyclic system, leading to a net increase in volume that counteracts the typical shrinkage. researchgate.net
This property is highly desirable in applications requiring high dimensional precision, such as dental composites, precision castings, and adhesives for electronics. dtic.miltandfonline.com For example, a novel dental composite incorporating BMSOC demonstrated significantly lower volumetric shrinkage (1.25%) compared to conventional resins (1.5% to 3.5%). specialchem.com In other studies, the addition of a spiroorthocarbonate to an epoxy resin formulation was shown to change the shrinkage from -1.49% to a slight expansion of +1.43%.
The properties of polymers derived from spiro[5.5]undecane-based monomers are summarized below:
| Monomer Type | Key Monomer Example | Polymerization Mechanism | Key Property | Application |
| Spiroorthocarbonate (SOC) | 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane (BMSOC) | Cationic/Radical Ring-Opening | Low Volumetric Shrinkage | Dental Composites |
| Spiroorthocarbonate (SOC) | DOPO-based spiroorthocarbonate | Cationic Polymerization | Anti-Shrinkage, Flame Retardancy | Epoxy Resin Additive |
Ring Transformation Reactions in Spiro 5.5 Undecane Systems
Ring Contraction Studies
Ring contraction reactions in spiro[5.5]undecane systems typically involve the conversion of one of the six-membered rings into a five-membered ring, leading to the formation of a spiro[5.4]decane framework. A key reaction to achieve this transformation is the Favorskii rearrangement. wikipedia.orgscribd.com This reaction is particularly applicable to α-halo ketones, which, upon treatment with a base, can rearrange to form a ring-contracted carboxylic acid derivative. wikipedia.org
In the context of a spiro[5.5]undecane system, a hypothetical ring contraction could be initiated from an α-halogenated derivative of spiro[5.5]undecan-2-one, for instance, 3-chlorothis compound. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The base abstracts an acidic proton from the α'-carbon, leading to an enolate that undergoes intramolecular nucleophilic substitution to displace the halide and form a bicyclic system containing a cyclopropanone ring fused to the other six-membered ring of the spiro system. Subsequent nucleophilic attack by a hydroxide (B78521) or alkoxide ion on the cyclopropanone carbonyl group, followed by ring-opening, results in the formation of a more stable carbanion, ultimately leading to the ring-contracted carboxylic acid or ester. scribd.com
While specific studies detailing the Favorskii rearrangement on this compound itself are not extensively documented in readily available literature, the synthesis of spiro[5.4]decane scaffolds from spiro[5.5]undecane precursors has been reported, indicating the feasibility of such ring contractions. researchgate.net The general principles of the Favorskii rearrangement on cyclic ketones are well-established and provide a strong basis for predicting the outcome of such a reaction on a spiro[5.5]undecane framework.
Table 1: Hypothetical Favorskii Rearrangement for Ring Contraction of a Spiro[5.5]undecane Derivative
| Starting Material | Reagents | Major Product |
| 3-Chlorothis compound | 1. Sodium methoxide (B1231860) (NaOMe) 2. H₃O⁺ | Spiro[5.4]decane-1-carboxylic acid |
Ring Expansion Reactions
Ring expansion in spiro[5.5]undecane systems involves the enlargement of one of the six-membered rings to a seven-membered ring, yielding a spiro[5.6]dodecane derivative. Two classical named reactions that can be employed for this purpose are the Tiffeneau-Demjanov rearrangement and the pinacol (B44631) rearrangement. wikipedia.orgwikipedia.org
The Tiffeneau-Demjanov rearrangement offers a method for a one-carbon ring expansion of cyclic ketones. wikipedia.org For this compound, this would first involve conversion to a β-amino alcohol. This can be achieved, for example, by the addition of cyanide to the ketone to form a cyanohydrin, followed by reduction of the nitrile group to a primary amine. Treatment of the resulting 2-(aminomethyl)spiro[5.5]undecan-2-ol with nitrous acid generates an unstable diazonium salt. wikipedia.org Subsequent elimination of nitrogen gas leads to the formation of a primary carbocation, which then undergoes a 1,2-alkyl shift, with one of the ring carbons migrating to the exocyclic carbon. This migration results in the expansion of the ring and the formation of a more stable oxonium ion, which upon deprotonation yields the spiro[5.6]dodecan-2-one. wikipedia.org
Another potential route for ring expansion is the pinacol rearrangement of a vicinal diol. wikipedia.org This would require the preparation of a spiro[5.5]undecane-2,3-diol. Under acidic conditions, one of the hydroxyl groups is protonated and leaves as a water molecule, generating a carbocation at C2 or C3. A subsequent 1,2-migration of a carbon-carbon bond from the adjacent carbon of the same ring would lead to ring expansion, forming a spiro[5.6]dodecanone. The stereochemistry of the diol can play a crucial role in determining the migratory aptitude of the ring carbons. wikipedia.org Generally, the group anti-periplanar to the leaving group is favored to migrate.
While the application of these specific ring expansion reactions to this compound is not extensively detailed in the literature, the well-established mechanisms of the Tiffeneau-Demjanov and pinacol rearrangements on other cyclic systems provide a predictive framework for their potential outcomes on the spiro[5.5]undecane skeleton.
Table 2: Hypothetical Ring Expansion Reactions of Spiro[5.5]undecane Derivatives
| Reaction Name | Starting Material Precursor | Key Intermediate | Major Product |
| Tiffeneau-Demjanov Rearrangement | 2-(Aminomethyl)spiro[5.5]undecan-2-ol | Diazonium salt | Spiro[5.6]dodecan-2-one |
| Pinacol Rearrangement | Spiro[5.5]undecane-2,3-diol | Carbocation at C2 or C3 | Spiro[5.6]dodecan-3-one |
Advanced Research in Medicinal Chemistry and Biological Activity Scaffold Focused
Spiro[5.5]undecane Scaffolds in Drug Discovery and Development
Spirocyclic scaffolds, including the spiro[5.5]undecane system, are increasingly recognized as valuable tools in modern drug design. researchgate.netnih.gov Their inherent three-dimensionality allows for the creation of molecules with enhanced conformational and physicochemical properties. nih.govbldpharm.com The introduction of a spirocyclic core can increase the fraction of sp3-hybridized carbons (Fsp3), a characteristic often associated with successful drug candidates. bldpharm.com This modification can positively influence properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.com
The development of drugs based on spirocyclic scaffolds is a growing field, with several compounds already on the market and many more showing promise in preclinical and clinical studies. nih.gov The complexity and synthetic challenges associated with these structures have historically hindered their development. researchgate.netnih.gov However, advancements in high-throughput synthesis and computational techniques are enabling faster optimization and exploration of this chemical space. nih.gov The spiro[5.5]undecane framework, in particular, has been identified as an "unprecedented anti-inflammatory scaffold" and has been explored for its potential in kinase inhibitor space. nih.govnih.gov
Design and Synthesis of Bioactive Spiro[5.5]undecane Derivatives
The design and synthesis of bioactive spiro[5.5]undecane derivatives are driven by the need for novel therapeutic agents with diverse biological activities. Researchers have developed various synthetic strategies to construct the spiro[5.5]undecane framework. One such approach involves the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, a method that allows for the construction of the spiro[5.5]undecane core under mild conditions. nih.gov
The synthesis of derivatives often involves a chemistry-oriented synthesis (ChOS) approach, which focuses on creating novel scaffolds without an initial specific biological target in mind. nih.gov This strategy led to the discovery of an in-house 1,5-oxaza spiroquinone with a spiro[5.5]undeca ring system, which was later modified to enhance its kinase-like properties. nih.gov The design of these derivatives often involves late-stage modifications of a core scaffold to improve potency and selectivity. nih.govresearchgate.net For instance, merging an oxaza spiroquinone with N-benzyl- or N-aryl-1,2,3-triazole derivatives has yielded new compounds with altered biological profiles. researchgate.net The synthesis of 1,9-diazaspiro[5.5]undecanes, including those with a carbonyl group at the 2-position, has also been a focus, with these compounds showing potential for treating a range of disorders. nih.gov
Structure-Activity Relationship (SAR) Studies of Spiro[5.5]undecane Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of spiro[5.5]undecane analogues. These studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity. researchgate.net For spiro[5.5]undecane-based compounds, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity. nih.gov
In the case of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, SAR studies revealed the importance of the spirocyclic benzamide (B126) moiety for ligand binding. nih.gov By systematically modifying different parts of the molecule, researchers were able to develop a structurally simplified analog with improved selectivity for specific GABA-A receptor subtypes. nih.gov Similarly, for spirochromanone derivatives with anticancer activity, SAR studies have highlighted the importance of specific substitutions on the chromane (B1220400) ring for enhancing cytotoxicity and selectivity towards cancer cells. nih.gov Computational methods, such as molecular docking, are often employed in conjunction with experimental data to rationalize SAR findings and guide the design of more potent analogues. nih.gov
Pharmacological Target Engagement and Selectivity Profiling
Quantifying the interaction of a drug candidate with its intended biological target, a process known as target engagement, is a critical step in drug discovery. nih.gov For spiro[5.5]undecane derivatives, assessing target engagement provides crucial evidence for their mechanism of action and helps in building robust structure-activity relationships. nih.gov Various biophysical and cellular assays are employed to measure the binding of these compounds to their targets, providing data on their affinity, kinetics, and thermodynamics. nih.gov
Selectivity profiling is equally important, as it determines the specificity of a compound for its intended target over other related or unrelated proteins. High selectivity is desirable to minimize off-target effects and potential toxicity. For spiro[5.5]undecane-based kinase inhibitors, selectivity profiling across a panel of kinases is essential to understand their inhibitory spectrum. nih.govresearchgate.net For example, late-stage modification of a 1,5-oxaza spiroquinone scaffold led to a shift in selectivity from JNK-1 to GSK-3, demonstrating that subtle structural changes can significantly alter the target profile. nih.govresearchgate.net Similarly, for 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, selectivity profiling against different receptor subtypes was key to identifying a lead compound with a more favorable profile. nih.gov
Investigation of Spiro[5.5]undecane Scaffolds as Modulators of Biological Targets:
The versatile nature of the spiro[5.5]undecane scaffold has enabled its exploration as a modulator of various important biological targets.
Kinase Inhibitors
The spiro[5.5]undecane ring system has emerged as a novel and promising scaffold for the development of kinase inhibitors. nih.govnih.gov An in-house developed 1,5-oxaza spiroquinone containing this ring system was identified as a potential anti-inflammatory agent with weak kinase inhibitory activity. nih.gov Subsequent late-stage modifications of this scaffold led to a significant enhancement of its kinase-like properties, including a more than 20-fold increase in potency and a shift in selectivity from JNK-1 to GSK-3. nih.govresearchgate.net Molecular docking and dynamic simulations suggested a unique binding mode for these inhibitors, interacting between the ATP and substrate binding sites of the kinase. nih.govresearchgate.net This research highlights the potential of the spiro[5.5]undecane framework in designing novel kinase inhibitors with unique mechanisms of action. nih.govnih.govresearchgate.net
Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Antagonists
Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as potent and competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR). nih.gov These compounds have shown promise as lead structures for peripheral GABAAR inhibition due to their low cellular membrane permeability. nih.gov Structure-activity relationship studies identified the spirocyclic benzamide as a crucial component for binding to the receptor. nih.gov A structurally simplified analog, the m-methylphenyl derivative, exhibited high-nanomolar binding affinity and improved selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes. nih.gov Importantly, this compound was shown to effectively rescue the inhibition of T cell proliferation, indicating its potential for immunomodulatory applications. nih.gov
N6-methyladenosine (m6A) Methyltransferase Like 3 (METTL3) Inhibitors
The N6-methyladenosine (m6A) modification is the most common type of mRNA modification in mammals, and the METTL3/METTL14 protein complex is a key player in its regulation. nih.gov Dysregulation of METTL3 is associated with a variety of diseases, including certain cancers, type 2 diabetes, and viral infections. uzh.chnih.gov This has made METTL3 a significant target for the development of novel therapeutics. nih.gov
In this context, derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of METTL3. nih.gov Through a structure-based drug design approach, researchers optimized a hit compound, leading to a 1,400-fold improvement in potency. uzh.ch The resulting lead compound, designated UZH2, demonstrated a half-maximal inhibitory concentration (IC50) of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.gov This series of compounds possesses favorable ADME (absorption, distribution, metabolism, and excretion) properties, as physicochemical characteristics were considered during the optimization process. uzh.ch UZH2 has shown target engagement in cellular models and has been observed to reduce the m6A/A ratio of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines. nih.govuzh.ch
| Compound | Target | Assay | IC50 | Cell Lines Affected |
| UZH2 (lead compound) | METTL3 | TR-FRET | 5 nM | MOLM-13 (acute myeloid leukemia), PC-3 (prostate cancer) |
Acetyl CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It catalyzes the rate-limiting step in de novo lipogenesis (fatty acid synthesis) and is involved in regulating fatty acid oxidation. nih.gov ACC has two isoforms, ACC1 and ACC2, and their inhibition is considered a promising therapeutic strategy for conditions like type 2 diabetes mellitus and nonalcoholic steatohepatitis, where lipid metabolism is dysregulated. nih.govucl.ac.ukplos.org
Spirocyclic scaffolds have been instrumental in the discovery of novel ACC inhibitors. nih.gov A series of inhibitors based on a spirocyclic pyrazololactam core was developed to improve the chemical and metabolic stability of a previously identified pyrazoloketone series, while maintaining potent inhibition of both ACC1 and ACC2. nih.gov Further optimization of this spirolactam series led to the identification of a quinoline (B57606) amide compound that was advanced into preclinical development. nih.gov
In a separate effort, a library of spirocyclic-diamine based compounds was designed to mimic the structural rigidity and hydrogen-bonding pattern of a known spirochromanone inhibitor. nih.gov This led to the discovery of a novel series of isoform non-selective ACC inhibitors. The lead compound from this series was found to inhibit de novo lipogenesis in rat hepatocytes with an IC50 of 0.30 μM. nih.gov
General Potential as Anti-inflammatory and Antimicrobial Agents
Derivatives of spiro[5.5]undecane have shown potential in antimicrobial applications. In one study, spiro heterocycles synthesized from dimedone were evaluated in vitro for their antibacterial activity against both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus. dergipark.org.tr While some of the synthesized compounds showed moderate activity, others displayed low or no activity against the tested species. researchgate.net
The broader class of spiro compounds, particularly spiro-oxindoles, are noted for a wide range of biological activities, including antimicrobial and antitumor properties. dergipark.org.tr The anti-inflammatory potential of spirocyclic structures is also an area of interest, with some natural and synthetic compounds being investigated for their ability to modulate inflammatory pathways. nih.govmdpi.com
General Potential as Antitumor Agents
The spiro[5.5]undecane scaffold is found in various natural products and has been explored as a framework for developing new antitumor agents. dergipark.org.tr The inherent three-dimensional structure of spiro compounds makes them an attractive starting point for drug discovery. mdpi.com
A specific derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, was synthesized and evaluated for its in vitro anti-cancer activity. dergipark.org.tr Using an MTT assay, the compound demonstrated a significant, concentration-dependent reduction in the viability of the SK-HEP-1 human adenocarcinoma cell line. dergipark.org.tr This research highlights the potential of spiro[5.5]undecane derivatives as a basis for developing new anticancer therapies, with further structural modifications potentially enhancing efficacy and selectivity against cancer cells. dergipark.org.tr
| Compound | Cell Line | Assay | IC50 |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 (Adenocarcinoma) | MTT | 23.67 ± 4 µM |
Integration of Spirocycles in Drug Candidates for Enhanced Three-Dimensionality
Spirocycles are cyclic organic compounds where two rings are connected by a single, shared atom. bldpharm.com This unique structural feature imparts inherent three-dimensionality, which is a significant advantage in medicinal chemistry. bldpharm.commdpi.com The integration of spirocyclic scaffolds into drug candidates is an increasingly popular strategy to move away from flat, two-dimensional molecules and explore a more complex chemical space. nih.gov
The primary benefit of spirocycles is their ability to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. bldpharm.com A higher Fsp3 value is associated with increased structural complexity and is correlated with a higher probability of success in clinical development. bldpharm.com This is because the rigid, non-planar geometry of spirocycles can orient functional groups in precise spatial arrangements, leading to improved complementarity with the binding sites of biological targets. bldpharm.commdpi.com
Q & A
Q. What are the established synthetic routes for Spiro[5.5]undecan-2-one, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via intramolecular cyclization of ketone precursors or through spiroannulation reactions. A common method involves the condensation of cyclohexanone derivatives under acidic or basic catalysis, as seen in analogous spiro compounds like 1-oxa-3-azathis compound . Optimization strategies include:
- Temperature control : Lowering reaction temperatures to minimize side reactions.
- Catalyst screening : Testing Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
Yield tracking via GC-MS or HPLC and iterative Design of Experiments (DoE) can systematically identify optimal conditions .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign spiro junction protons (typically δ 1.5–2.5 ppm) and carbonyl carbons (δ ~210 ppm).
- IR spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 166.1 for C₁₁H₁₈O).
Conflicting data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies: - Variable-temperature NMR to assess dynamic behavior.
- Comparative analysis with structurally similar spiro compounds (e.g., 1,4,9-triazaspiro derivatives ).
- X-ray crystallography for definitive structural confirmation .
Advanced Research Questions
Q. How can this compound derivatives be designed and evaluated as inhibitors of epigenetic targets like METTL3?
Derivatization often focuses on introducing heteroatoms (e.g., nitrogen) into the spiro framework to enhance binding affinity. Example workflow:
- Scaffold modification : Replace the ketone with an amide (e.g., 1,4,9-triazathis compound) to mimic SAM cofactors .
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents at the 4- and 9-positions and screen via biophysical assays (e.g., SPR, ITC) .
- Cellular assays : Measure IC₅₀ values in cancer cell lines using viability assays (e.g., MTT) and validate target engagement via m⁶A quantification .
Crystallographic data (e.g., PDB 7O2F) can guide rational design by highlighting key binding interactions .
Q. How should researchers address contradictions in pharmacological data for this compound derivatives (e.g., varying potency across studies)?
Contradictions may stem from:
- Assay variability : Differences in cell lines, incubation times, or readout methods.
- Compound stability : Hydrolytic degradation of labile functional groups (e.g., esters).
Resolution strategies: - Standardize protocols : Adopt consensus assays (e.g., Eurofins Panlabs panel) and use internal controls.
- Stability studies : Monitor compounds in buffer/DMSO via LC-MS over time.
- Meta-analysis : Systematically compare published data using tools like PRISMA to identify confounding factors .
Q. What computational methods are effective for predicting the conformational dynamics of this compound in drug design?
- Molecular dynamics (MD) simulations : Simulate spiro ring puckering and assess energy barriers for conformational transitions.
- Density Functional Theory (DFT) : Calculate relative stability of chair vs. boat conformations.
- Docking studies : Use flexible docking algorithms (e.g., AutoDock Vina) to account for spiro flexibility when modeling protein-ligand interactions .
Validate predictions with experimental data (e.g., NOE correlations in NMR) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for collaborative studies?
- Detailed protocols : Document reaction parameters (e.g., stirring rate, cooling gradients) and purification steps (e.g., column chromatography conditions).
- Batch tracking : Use LC-MS and NMR to verify compound identity/purity across batches.
- Data sharing : Provide raw spectral files and crystallographic coordinates (e.g., via Zenodo or PDB) .
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Q. How can high-throughput screening (HTS) be adapted to identify novel biological targets for this compound derivatives?
- Library design : Include diverse spiro scaffolds (e.g., varying ring sizes, substituents).
- Assay multiplexing : Combine enzymatic assays (e.g., kinase panels) with phenotypic readouts (e.g., cell migration).
- Hit validation : Use orthogonal assays (e.g., CETSA for target engagement) and CRISPR screening to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
